molecular formula C14H19BrO B15302025 (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene

(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene

Cat. No.: B15302025
M. Wt: 283.20 g/mol
InChI Key: LXLRRPJVRMIWQE-UHFFFAOYSA-N
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Description

(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is an organic compound with the molecular formula C14H19BrO and a molecular weight of 283.2 g/mol . This compound features a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene typically involves the bromination of a suitable precursor, such as (1-(cyclopentylmethoxy)ethyl)benzene, using bromine or a brominating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of (1-(cyclopentylmethoxy)ethyl)benzene derivatives with different functional groups.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of (1-(cyclopentylmethoxy)ethyl)benzene.

Mechanism of Action

The mechanism of action of (2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-1-(cyclopentylmethoxy)ethyl)benzene is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

[2-bromo-1-(cyclopentylmethoxy)ethyl]benzene

InChI

InChI=1S/C14H19BrO/c15-10-14(13-8-2-1-3-9-13)16-11-12-6-4-5-7-12/h1-3,8-9,12,14H,4-7,10-11H2

InChI Key

LXLRRPJVRMIWQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC(CBr)C2=CC=CC=C2

Origin of Product

United States

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